Tibenelast

Catalog No.
S545335
CAS No.
97852-72-7
M.F
C13H14O4S
M. Wt
266.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tibenelast

CAS Number

97852-72-7

Product Name

Tibenelast

IUPAC Name

5,6-diethoxy-1-benzothiophene-2-carboxylic acid

Molecular Formula

C13H14O4S

Molecular Weight

266.31 g/mol

InChI

InChI=1S/C13H14O4S/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

PDUXMHXBBXXJFQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC

solubility

Soluble in DMSO

Synonyms

5,6-diethoxybenzo(b)thiophene-2-carboxylic acid, LY 186655, LY-186655, tibenclast, tibenelast, tibenelast sodium

Canonical SMILES

CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC

The exact mass of the compound Tibenelast is 266.0613 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108930. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tibenelast, also known as 5,6-diethoxy-1-benzothiophene-2-carboxylic acid, is an orally active phosphodiesterase inhibitor. Its primary mechanism involves the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By preventing the degradation of cAMP, Tibenelast enhances various physiological processes, including bronchodilation and modulation of inflammatory responses. This compound has been investigated for its potential therapeutic applications in respiratory diseases, particularly asthma .

  • Oxidation: Under specific conditions, Tibenelast can be oxidized to form various oxidized derivatives.
  • Reduction: It can also participate in reduction reactions to yield reduced forms.
  • Substitution: The compound can undergo substitution reactions with different reagents, leading to the formation of various derivatives.

Common reagents involved in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The specific products formed depend on the reaction conditions and reagents used.

Tibenelast exhibits notable biological activity primarily through its role as a phosphodiesterase inhibitor. This inhibition leads to increased levels of cAMP within cells, which is crucial for various signaling pathways. The enhancement of cAMP signaling results in physiological effects such as:

  • Bronchodilation: Relaxation of bronchial smooth muscle, improving airflow.
  • Anti-inflammatory Effects: Modulation of inflammatory responses in respiratory conditions.

Studies have indicated that Tibenelast may have potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) due to these effects .

The synthesis of Tibenelast involves multiple steps, typically starting with the preparation of its core structure. Key methods include:

  • Esterification: Formation of esters from carboxylic acids and alcohols.
  • Cyclization: Creating cyclic compounds from linear precursors.

Industrial production often focuses on optimizing these reactions to maximize yield and purity. Specific synthetic routes may vary among manufacturers and are often proprietary .

Tibenelast has several applications across different fields:

  • Pharmaceutical Research: Investigated as a potential treatment for respiratory diseases due to its bronchodilator properties.
  • Biochemical Studies: Used as a model compound to study phosphodiesterase inhibition and its effects on cellular signaling pathways involving cAMP.
  • Therapeutic Development: Explored for developing new therapeutic agents targeting phosphodiesterase enzymes .

Interaction studies involving Tibenelast focus on its effects on various biological systems. Notably, research has shown that Tibenelast can influence cellular signaling pathways by modulating cAMP levels. This interaction is significant in cardiovascular and respiratory systems, where phosphodiesterase inhibitors are known to have therapeutic effects. Specific studies have examined Tibenelast's impact on isoproterenol-induced responses in vitro, demonstrating its potential efficacy as a bronchodilator .

Several compounds share similarities with Tibenelast in terms of structure and function as phosphodiesterase inhibitors:

Compound NameChemical StructureUnique Features
PiroximoneC16H19N3O3Selective for phosphodiesterase type 3
CilostazolC20H24N2O3Primarily used for peripheral vascular disease
MilrinoneC17H21N3O6Used in heart failure management
DipyridamoleC24H26N4O4Inhibits both phosphodiesterase types 5 and 6
CilostamideC14H15N3O2Impacts platelet aggregation

Tibenelast's unique structure features a benzothiophene moiety that distinguishes it from other phosphodiesterase inhibitors. Its specific activity against certain phosphodiesterases may offer advantages in targeted therapeutic applications compared to these similar compounds .

Cyclization-Based Approaches

The construction of benzothiophene scaffolds through cyclization reactions represents the most versatile and widely adopted synthetic strategy in pharmaceutical and materials chemistry. These approaches fundamentally rely on the formation of the sulfur-containing five-membered ring through intramolecular cyclization of appropriately substituted precursors [1] [2].

Radical Cascade Cyclization Methods

The radical cascade cyclization of 2-alkynylthioanisoles with α-oxocarboxylic acids has emerged as a particularly effective approach for benzothiophene synthesis. This methodology, utilizing silver nitrate as a promoter, demonstrates excellent functional group tolerance and operates under relatively mild conditions [3]. The reaction proceeds through a sequential radical addition-cyclization mechanism, wherein the alkyne moiety undergoes intramolecular cyclization to form the benzothiophene core with good to high yields.

The mechanistic pathway involves the initial formation of an acyl radical species through the reaction of α-oxocarboxylic acids with silver(II), followed by radical addition to the alkyne functionality. This process generates a vinyl radical intermediate that subsequently undergoes intramolecular cyclization to afford the desired benzothiophene structure [4].

Electrochemical Cyclization Strategies

Recent developments in electrochemical synthesis have provided access to benzothiophene derivatives through environmentally benign protocols. The electrochemical cyclization of sulfonhydrazides with internal alkynes represents a significant advancement in green chemistry applications [5]. This approach operates at room temperature in undivided electrochemical cells, achieving high yields up to 82% while avoiding the use of transition metal catalysts or stoichiometric oxidants.

The electrochemical process involves the formation of a quaternary spirocyclization intermediate through selective ipso-addition, followed by sulfur migration to yield the final benzothiophene product. This methodology demonstrates broad substrate scope and excellent functional group compatibility [6].

Coupling-Cyclization Reactions

The coupling-cyclization approach utilizing o-bromoalkynylbenzenes with various thiols under lithium halogen exchange conditions at -78°C provides access to substituted benzothiophenes with high regioselectivity [3]. Despite the requirement for harsh reaction conditions, this method offers predictable outcomes and excellent control over substitution patterns.

Annulation Reactions

The annulation of alkynylbenzenes using sodium sulfide in N-methyl-2-pyrrolidine at 180°C represents a one-step approach to benzothiophene construction [3]. While requiring elevated temperatures, this method provides good yields and straightforward operational procedures suitable for scale-up applications.

Functionalization of Pre-formed Benzothiophene Cores

The functionalization of pre-formed benzothiophene cores offers strategic advantages in synthetic planning, particularly for complex substitution patterns required in pharmaceutical applications. This approach allows for the selective introduction of functional groups at specific positions while maintaining the integrity of the core heterocyclic structure.

Regioselective Carbon-Hydrogen Functionalization

The regioselective functionalization of benzothiophene at the C3 position has been achieved through the use of benzothiophene S-oxides as synthetic precursors [7] [8]. This methodology employs an interrupted Pummerer reaction with phenol, propargyl silane, and allyl silane coupling partners, delivering C3-functionalized benzothiophenes with complete regioselectivity under mild, metal-free conditions.

The synthetic strategy operates through the activation of the S-O bond in benzothiophene S-oxides, followed by nucleophilic capture and charge-accelerated [9] [9]-sigmatropic rearrangement. This approach provides access to both C3-arylated and C3-alkylated benzothiophenes, addressing the significant challenges associated with C3 functionalization compared to the more accessible C2 position [8].

Electrophilic Substitution Strategies

Traditional electrophilic substitution reactions on benzothiophene cores exhibit strong regioselectivity for the C3 position, unless directing effects redirect substitution to the C2 position [10]. The inherent reactivity pattern of benzothiophenes makes them more reactive toward electrophilic substitution compared to the corresponding benzofuran analogs, while being less reactive than the parent thiophene ring.

Halogenation and Subsequent Functionalization

The synthesis of 3-halo-7-oxygen-functionalized benzothiophenes has been accomplished through combined ortho-lithiation and halocyclization strategies [11]. This approach utilizes N,N-diethyl O-3-halophenylcarbamates as starting materials, with key steps involving ortho-lithiation to generate 3-halo-2-sulfanylphenol derivatives, followed by electrophilic cyclization.

The subsequent functionalization of halobenzothiophenes through palladium-catalyzed cross-coupling reactions allows access to diverse 2,3,7-regioselectively functionalized benzothiophenes in good overall yields [11].

Methods for Regioselective Diethoxy Substitution

The regioselective introduction of diethoxy substituents represents a critical synthetic challenge in the preparation of compounds such as Tibenelast, which contains the characteristic 5,6-diethoxy substitution pattern. The development of efficient methodologies for achieving this substitution pattern requires careful consideration of both electronic and steric factors influencing regioselectivity.

Direct Alkylation Approaches

The most straightforward approach to diethoxy substitution involves the direct alkylation of dihydroxy-substituted benzothiophene precursors. This methodology typically employs ethyl iodide in the presence of potassium carbonate in dimethylformamide under reflux conditions for 6-12 hours [12] . The reaction proceeds through nucleophilic substitution mechanism, wherein the phenoxide anions generated in situ attack the ethyl iodide to form the desired ethyl ether linkages.

The regioselectivity of this approach depends significantly on the electronic properties of the benzothiophene core, with electron-withdrawing substituents enhancing the acidity of hydroxyl groups and facilitating alkylation. The 5,6-diethoxy substitution pattern in Tibenelast is achieved with high selectivity (>85%) when appropriate reaction conditions are employed .

Sequential Alkylation Strategies

Sequential alkylation protocols offer enhanced control over regioselectivity by allowing for the stepwise introduction of ethoxy groups at specific positions. This approach involves the protection of one hydroxyl group while alkylating the other, followed by deprotection and subsequent alkylation of the remaining hydroxyl functionality.

The sequential approach is particularly valuable when dealing with substrates containing multiple hydroxyl groups with similar reactivity profiles. By employing different protecting groups and alkylating agents, it becomes possible to achieve complete regiocontrol over the substitution pattern [14].

Selective Demethylation-Alkylation Protocols

An alternative strategy involves the selective demethylation of methoxy-substituted benzothiophene precursors using boron tribromide in dichloromethane at low temperature, followed by alkylation with ethyl iodide [14]. This approach provides excellent regioselectivity (>90%) for the 5-position, particularly when the substrate contains directing groups that influence the electronic distribution within the aromatic system.

The selective demethylation approach is advantageous for synthetic routes where methoxy-substituted intermediates are more readily available than the corresponding dihydroxy compounds. The mild reaction conditions and high selectivity make this approach particularly suitable for complex synthetic sequences [14].

Catalytic Alkylation Methods

Recent developments in catalytic alkylation have introduced palladium-catalyzed methods for the regioselective introduction of ethoxy groups. These approaches utilize ethyl tosylate or ethyl mesylate as alkylating agents in the presence of palladium catalysts and appropriate bases under elevated temperature conditions.

The catalytic methods offer advantages in terms of reaction efficiency and functional group tolerance, although they require careful optimization of reaction conditions to achieve optimal regioselectivity. The use of bidentate ligands and specific base systems can significantly influence the regioselectivity of the alkylation process [15].

Industrial Production Considerations

Scalable Synthesis Protocols

The transition from laboratory-scale synthesis to industrial production of benzothiophene derivatives requires comprehensive consideration of multiple factors including reaction scalability, process safety, environmental impact, and economic viability. The development of scalable synthesis protocols for compounds like Tibenelast necessitates optimization of reaction conditions, purification methods, and quality control procedures.

Batch Process Optimization

Industrial batch processes for benzothiophene synthesis typically operate at scales ranging from 1000 kg to several tons per batch [17]. The key considerations for batch process optimization include heat transfer efficiency, mixing effectiveness, and reaction time minimization. Continuous stirred-tank reactors (CSTRs) with appropriate heating and cooling systems are commonly employed to maintain precise temperature control throughout the reaction sequence.

The optimization of batch processes requires careful consideration of reaction kinetics and mass transfer limitations. For highly exothermic reactions common in benzothiophene synthesis, the implementation of temperature-controlled addition of reagents and appropriate cooling systems is essential to prevent thermal runaway and ensure consistent product quality [17].

Continuous Flow Methodologies

Continuous flow synthesis represents an emerging approach for the industrial production of benzothiophene derivatives, offering advantages in terms of process control, safety, and scalability [18]. Flow reactors provide enhanced heat and mass transfer characteristics, enabling more precise control over reaction conditions and improved product consistency.

The implementation of continuous flow processes for benzothiophene synthesis requires careful optimization of residence time, temperature profiles, and mixing characteristics. Recent developments in flow chemistry have demonstrated successful scale-up of organic synthesis processes to production rates exceeding 100 grams per hour [19].

Process Intensification Strategies

Process intensification approaches focus on improving the efficiency of chemical processes through enhanced heat and mass transfer, reduced equipment size, and improved safety characteristics [17]. For benzothiophene synthesis, process intensification strategies include the use of microreactors, high-shear mixing systems, and integrated reaction-separation processes.

The application of microreactor technology to benzothiophene synthesis enables precise control over reaction conditions while minimizing safety hazards associated with handling reactive intermediates. The enhanced mixing characteristics of microreactors can significantly reduce reaction times and improve product selectivity [20].

Energy Integration and Optimization

Industrial processes for benzothiophene production require comprehensive energy integration strategies to minimize overall energy consumption and improve process economics [17]. Heat integration between different process steps, solvent recovery systems, and waste heat utilization represent key components of energy-efficient process design.

The implementation of heat exchanger networks and thermal integration between reaction steps can significantly reduce energy requirements while improving overall process efficiency. For processes involving multiple heating and cooling steps, the strategic placement of heat exchangers can recover substantial amounts of thermal energy [17].

Purification and Quality Control Methods

The purification and quality control of benzothiophene derivatives in industrial settings requires robust methodologies capable of consistently producing high-purity products while minimizing production costs and environmental impact. The development of effective purification strategies is particularly critical for pharmaceutical applications where product purity directly impacts therapeutic efficacy and safety.

Recrystallization Optimization

Recrystallization remains the most widely employed purification method for benzothiophene derivatives in industrial settings due to its simplicity, cost-effectiveness, and ability to produce high-purity products [21]. The optimization of recrystallization processes requires careful selection of solvent systems, temperature profiles, and nucleation conditions.

For benzothiophene derivatives, alcohol-water mixtures with water concentrations of 5-20% by weight have been identified as particularly effective recrystallization solvents [21]. The use of isopropanol or isobutanol as the primary solvent component provides optimal solubility characteristics while maintaining good product recovery rates.

The recrystallization process typically achieves purity levels of 95-99% with yield recoveries of 70-85% [21]. The optimization of cooling rates, seeding procedures, and agitation conditions can significantly impact crystal size distribution and filtration characteristics, thereby affecting downstream processing efficiency.

Distillation Methods

Distillation represents the preferred purification method for benzothiophene derivatives when thermal stability permits its application [21]. The high separation efficiency of distillation enables the production of products with purity levels exceeding 98% while maintaining high yield recoveries (85-95%).

The implementation of distillation requires careful consideration of thermal stability, vapor pressure characteristics, and the presence of close-boiling impurities. For heat-sensitive benzothiophene derivatives, vacuum distillation or molecular distillation may be necessary to prevent thermal decomposition [21].

Liquid-Liquid Extraction

Liquid-liquid extraction serves as an effective purification method for benzothiophene derivatives, particularly for the removal of polar impurities and unreacted starting materials [22]. The selection of appropriate solvent systems is critical for achieving optimal separation efficiency while maintaining product stability.

Common solvent systems include dichloromethane-water extractions for the removal of polar impurities, followed by aqueous acid-base extractions for the purification of carboxylic acid derivatives. The optimization of pH conditions, extraction stages, and solvent-to-feed ratios significantly impacts separation efficiency and product recovery [22].

Chromatographic Purification

While column chromatography is primarily employed at laboratory scale, preparative high-performance liquid chromatography (HPLC) can be utilized for the purification of high-value benzothiophene derivatives where exceptional purity requirements justify the associated costs [22]. Preparative HPLC can achieve purity levels exceeding 99% but typically results in lower yield recoveries (50-70%) due to sample loading limitations.

The development of simulated moving bed (SMB) chromatography represents a potential approach for the industrial-scale purification of benzothiophene derivatives, offering continuous operation and improved productivity compared to traditional batch chromatographic methods [22].

Quality Control Analytical Methods

Comprehensive quality control programs for benzothiophene derivatives require the implementation of multiple analytical techniques to ensure product consistency and compliance with specifications [22]. Gas chromatography-mass spectrometry (GC-MS) serves as the primary analytical method for purity determination and impurity profiling.

The development of validated analytical methods requires careful optimization of chromatographic conditions, sample preparation procedures, and detection parameters. For benzothiophene derivatives, specific attention must be paid to the resolution of closely related impurities and the accurate quantification of trace-level components [22].

Nuclear magnetic resonance (NMR) spectroscopy provides complementary structural confirmation and can detect impurities not readily identified by chromatographic methods. The routine application of both 1H and 13C NMR spectroscopy enables comprehensive characterization of product quality and consistency [22].

Process Analytical Technology

The implementation of process analytical technology (PAT) enables real-time monitoring of product quality during manufacturing processes [22]. For benzothiophene production, PAT systems can include in-line spectroscopic methods such as near-infrared (NIR) spectroscopy for continuous monitoring of reaction progress and product purity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

266.06128010 g/mol

Monoisotopic Mass

266.06128010 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H051V8LJ93

Other CAS

97852-72-7

Wikipedia

Tibenelast

Dates

Last modified: 02-18-2024
1: Spina D, Ferlenga P, Biasini I, Moriggi E, Marchini F, Semeraro C, Page CP. The effect duration of selective phosphodiesterase inhibitors in the guinea pig. Life Sci. 1998;62(11):953-65. PubMed PMID: 9515552.
2: Schwertschlag US, Cerimele BJ, McNay JL, Bowsher RR, Rowe H. Effect of tibenelast (a phosphodiesterase inhibitor) and theophylline on isoproterenol-stimulated heart rate, cyclic AMP and norepinephrine levels. Pharmacology. 1993;46(3):142-7. PubMed PMID: 8382824.
3: Louis R, Bury T, Corhay JL, Radermecker M. LY 186655, a phosphodiesterase inhibitor, inhibits histamine release from human basophils, lung and skin fragments. Int J Immunopharmacol. 1992 Feb;14(2):191-4. PubMed PMID: 1378045.
4: Ho PP, Wang LY, Towner RD, Hayes SJ, Pollock D, Bowling N, Wyss V, Panetta JA. Cardiovascular effect and stimulus-dependent inhibition of superoxide generation from human neutrophils by tibenelast, 5,6-diethoxybenzo(b)thiophene-2-carboxylic acid, sodium salt (LY186655). Biochem Pharmacol. 1990 Nov 1;40(9):2085-92. PubMed PMID: 2173601.
5: Peyton AL, Ziege EA. Determination of a potential antiasthmatic compound, tibenelast, and its application to phase I clinical trials. J Chromatogr. 1990 Aug 3;529(2):377-87. PubMed PMID: 2229256.
6: Ho PP, Bertsch B, Esterman M, Panetta JA. Tibenelast, 5,6-diethoxybenzo(B)thiophene-2-carboxylic acid, sodium salt (LY186655), is an orally active anti-asthma compound in the guinea pig. Life Sci. 1990;46(13):917-25. PubMed PMID: 2329918.

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